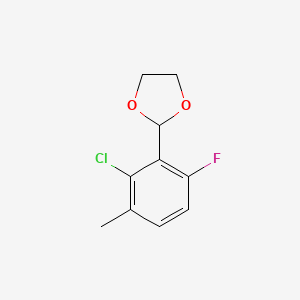

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUODLJZIVMLGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C2OCCO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Elaboration of 2 2 Chloro 6 Fluoro 3 Methylphenyl 1,3 Dioxolane

Retrosynthetic Analysis of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound involves the cleavage of the two C-O bonds of the dioxolane ring. This is a logical disconnection as acetals are commonly formed from the reaction of an aldehyde or ketone with a diol. This disconnection reveals two key precursors: the aromatic aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde (B9777), and the simple diol, ethylene (B1197577) glycol.

This retrosynthetic step simplifies the complex target molecule into a more accessible aromatic aldehyde and a readily available diol. The subsequent synthetic challenge then lies in the efficient construction of the substituted benzaldehyde (B42025) moiety.

Direct Ketalization/Acetalization Approaches for this compound Synthesis

The formation of the 1,3-dioxolane (B20135) ring from 2-chloro-6-fluoro-3-methylbenzaldehyde and ethylene glycol is a classic example of an acetalization reaction. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon of the aldehyde.

The efficiency of the acetalization reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice and concentration of the catalyst.

Temperature: The reaction is often carried out at elevated temperatures to facilitate the removal of water, which is a byproduct of the reaction. The removal of water drives the equilibrium towards the formation of the acetal (B89532).

Solvent: A solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609), is commonly used in conjunction with a Dean-Stark apparatus to continuously remove water from the reaction mixture.

Catalyst: A variety of acid catalysts can be employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ethylene glycol.

Table 1: Representative Homogeneous Catalysts for Acetalization

| Catalyst | Typical Loading (mol%) | Common Solvents | Notes |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | 1-5 | Toluene, Benzene | Widely used, effective, and relatively inexpensive. |

| Sulfuric Acid (H₂SO₄) | Catalytic amount | Methanol, Ethanol | Strong acid, can sometimes lead to side reactions. |

| Hydrochloric Acid (HCl) | Catalytic amount | Methanol, Ethanol | Gaseous HCl or a solution in an alcohol can be used. |

Both homogeneous and heterogeneous catalysts can be utilized for the synthesis of this compound.

Homogeneous Catalysts: As detailed in the table above, common homogeneous catalysts include Brønsted acids like p-toluenesulfonic acid and mineral acids. These catalysts are effective but can be difficult to separate from the reaction mixture, sometimes requiring aqueous workup procedures that can lead to the hydrolysis of the desired product.

Heterogeneous Catalysts: The use of solid acid catalysts offers several advantages, including easier separation from the reaction mixture (typically by simple filtration), potential for catalyst recycling, and often milder reaction conditions. rsc.orgnih.gov Examples of heterogeneous catalysts that have been successfully employed for acetalization reactions include:

Zeolites: These microporous aluminosilicate (B74896) minerals possess acidic sites that can effectively catalyze the reaction. rsc.org

Acidic Resins: Ion-exchange resins, such as Amberlyst, which have sulfonic acid groups, are also effective and easily removable catalysts. rsc.org

Supported Acids: Acids such as tungstosilicic acid supported on materials like activated carbon have shown high catalytic activity for acetal and ketal synthesis. nih.gov

Table 2: Examples of Heterogeneous Catalysts for Acetalization

| Catalyst | Support/Type | Advantages |

|---|---|---|

| Zeolites | Aluminosilicate | Shape selectivity, thermal stability. |

| Acidic Resins (e.g., Amberlyst) | Polymer-based | Easy to handle and separate, can be regenerated. rsc.org |

| Supported Heteropolyacids | e.g., on Carbon | High acidity and surface area, leading to high activity. nih.gov |

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods. For the synthesis of dioxolanes, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing traditional solvents like benzene and toluene with more benign alternatives is a key goal. While water is a byproduct that needs to be removed, in some cases, the reaction can be performed in greener solvents or even under solvent-free conditions. ijsdr.org

Catalyst Choice: The use of recyclable heterogeneous catalysts aligns with green chemistry principles by reducing waste and improving atom economy. rsc.orgnih.gov

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures or for shorter reaction times can significantly reduce energy consumption.

Advanced Synthetic Pathways to the Substituted Phenyl Moiety Precursor

The synthesis of 2-chloro-6-fluoro-3-methylbenzaldehyde can be approached through several methods, often starting from a less complex substituted toluene derivative. A plausible starting material is 1-chloro-3-fluoro-2-methylbenzene (also known as 2-chloro-6-fluorotoluene). stenutz.eumanchesterorganics.com

One potential and widely used method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction . chemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-donating methyl group on the 2-chloro-6-fluorotoluene (B1346809) ring would activate it towards electrophilic aromatic substitution, directing the formylation to an ortho or para position.

Alternatively, the aldehyde functionality can be introduced through the oxidation of a corresponding benzyl (B1604629) alcohol. This would involve a two-step process:

Introduction of a hydroxymethyl group: This could potentially be achieved through various methods, including the reaction of a Grignard reagent derived from 2-chloro-6-fluorotoluene with formaldehyde.

Oxidation of the benzyl alcohol: The resulting 2-chloro-6-fluoro-3-methylbenzyl alcohol can then be oxidized to the desired aldehyde using a variety of mild oxidizing agents. nih.gov

A third approach involves the direct oxidation of the methyl group of 2-chloro-6-fluorotoluene. This method is used for the synthesis of the non-methylated analog, 2-chloro-6-fluorobenzaldehyde (B137617), often employing oxidizing agents like chromyl chloride. wikipedia.org Similar strategies could potentially be adapted for the 3-methyl substituted derivative. Patents also describe methods for the preparation of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene via chlorination of the methyl group followed by hydrolysis. google.compatsnap.com

Regioselective Introduction of the Methyl Group in Precursor Synthesis

The synthesis of the crucial precursor, 2-chloro-6-fluoro-3-methylbenzaldehyde, hinges on the regioselective introduction of a methyl group onto a 2-chloro-6-fluorobenzaldehyde or a related derivative. As the aromatic ring is achiral, the term "stereoselective" is interpreted as "regioselective" in this context. A prominent strategy for achieving such regioselectivity is through directed ortho-metalation (DoM).

In a plausible synthetic route, 2-chloro-6-fluorotoluene can be oxidized to 2-chloro-6-fluorobenzaldehyde. wikipedia.org Subsequently, the aldehyde can be protected, for instance as its N,N-dimethylhydrazone, to prevent side reactions and to act as a directing group for the subsequent metalation step. This protected intermediate can then undergo directed ortho-lithiation using a strong base like n-butyllithium. The directing group will guide the deprotonation to the C3 position, which is ortho to the directing group and activated by the fluorine atom. The resulting aryllithium species can then be quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the desired position. Finally, deprotection of the hydrazone would yield the target precursor, 2-chloro-6-fluoro-3-methylbenzaldehyde.

An alternative approach could involve the ortho-lithiation of a protected 2-chloro-6-fluoroaniline (B1301955) derivative, followed by methylation and subsequent conversion of the amino group to a formyl group via a Sandmeyer-type reaction or other suitable transformations. The choice of directing group and reaction conditions is crucial to ensure high regioselectivity and avoid competing side reactions.

Convergent and Divergent Synthetic Strategies towards this compound

Convergent Synthesis:

A convergent approach involves the separate synthesis of two key fragments, which are then combined in a late-stage step to form the final product. In this case, the two fragments would be the aromatic aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde, and the 1,3-dioxolane ring precursor, typically ethylene glycol.

Divergent Synthesis:

A divergent strategy would commence with a common intermediate that can be elaborated into a variety of final products. In this context, 2-(2-chloro-6-fluorophenyl)-1,3-dioxolane (B8374459) could serve as a key intermediate. This compound can be synthesized from the commercially available 2-chloro-6-fluorobenzaldehyde and ethylene glycol.

From this common intermediate, the methyl group can be introduced at the C3 position of the aromatic ring. This could potentially be achieved through a directed ortho-metalation of the dioxolane-protected benzaldehyde, where the dioxolane group itself might act as a directing group, followed by quenching with a methylating agent. This approach would allow for the synthesis of a library of compounds with different substituents at the C3 position by simply varying the electrophile used in the quenching step.

Scale-Up Considerations and Process Intensification for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process safety, efficiency, and cost-effectiveness. Key areas of focus for scale-up and process intensification include the final acetalization step and the synthesis of the aromatic precursor.

Acetalization Reaction:

The formation of the 1,3-dioxolane ring from an aldehyde and ethylene glycol is an equilibrium reaction. For large-scale production, efficient removal of the water byproduct is crucial to drive the reaction to completion. While Dean-Stark apparatuses are common in the lab, industrial-scale processes might employ reactive distillation, where the reaction and separation of water occur simultaneously in a single column. google.com The choice of catalyst is also critical. While homogeneous acid catalysts like p-toluenesulfonic acid are effective, they can be corrosive and difficult to remove. The use of solid acid catalysts, such as ion-exchange resins or zeolites, offers advantages in terms of easier separation, reusability, and reduced environmental impact.

Process Intensification:

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the production of this compound, continuous flow chemistry presents a significant opportunity for intensification. researchgate.net

The acetalization reaction, in particular, is well-suited for a continuous flow setup. A heated packed-bed reactor containing a solid acid catalyst can be used. The reactants, 2-chloro-6-fluoro-3-methylbenzaldehyde and ethylene glycol, dissolved in a suitable solvent, would be continuously pumped through the reactor. This approach offers several advantages over batch processing, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is critical for managing the exothermicity of the reaction and preventing side reactions.

Improved Safety: The small reactor volume at any given time minimizes the risk associated with handling potentially hazardous materials.

Increased Throughput and Consistency: Continuous operation allows for higher productivity and consistent product quality.

The synthesis of the 2-chloro-6-fluoro-3-methylbenzaldehyde precursor could also benefit from process intensification. For instance, the directed ortho-metalation step, which often requires cryogenic temperatures and the use of pyrophoric reagents like n-butyllithium, can be performed more safely and efficiently in a microreactor. The rapid mixing and heat transfer in microreactors can help to control the highly exothermic quenching step and improve reaction selectivity.

A summary of potential process parameters for the scale-up of the acetalization step is presented in the table below.

| Parameter | Batch Process | Continuous Flow Process |

| Reactor Type | Jacketed Glass-Lined Reactor | Packed-Bed Reactor / Microreactor |

| Catalyst | Homogeneous (e.g., p-TsOH) or Heterogeneous (e.g., Amberlyst-15) | Heterogeneous (e.g., Packed solid acid catalyst) |

| Water Removal | Dean-Stark Trap / Azeotropic Distillation | In-line membrane separator / Reactive Distillation |

| Temperature Control | Jacket Heating/Cooling | Precise temperature control via heat exchangers |

| Safety | Management of large volumes of flammable solvents and corrosive acids. | Reduced inventory of hazardous materials, better control of exotherms. |

| Throughput | Limited by batch size and cycle time. | High throughput, continuous production. |

By implementing these scale-up and process intensification strategies, the production of this compound can be made more efficient, safer, and economically viable for industrial applications.

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloro 6 Fluoro 3 Methylphenyl 1,3 Dioxolane

Stability Profile and Degradation Pathways of the 1,3-Dioxolane (B20135) Ring System in Varied Chemical Environments

The 1,3-dioxolane ring is a cyclic acetal (B89532), and its stability is highly dependent on the pH of the surrounding medium. Generally, 1,3-dioxolanes are stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.orgthieme-connect.de The substituents on the phenyl ring of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, namely the chloro, fluoro, and methyl groups, can modulate the reactivity of the dioxolane ring through electronic effects.

Acid-Catalyzed Hydrolysis and Equilibrium Dynamics

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-established reaction that proceeds through a carbocationic intermediate. gla.ac.uk The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion) and ethylene (B1197577) glycol. This carbocation is then attacked by water to yield a hemiacetal, which subsequently decomposes to the parent aldehyde and another molecule of ethylene glycol.

Table 1: Postulated Relative Rates of Acid-Catalyzed Hydrolysis for Substituted 2-Phenyl-1,3-dioxolanes

| Substituent on Phenyl Ring | Electronic Effect | Postulated Effect on Carbocation Stability | Postulated Relative Rate of Hydrolysis |

| Unsubstituted | Neutral | Baseline | 1 |

| 4-Methoxy | Electron-donating | Increased | > 1 |

| 4-Nitro | Electron-withdrawing | Decreased | < 1 |

| 2-Chloro-6-fluoro-3-methyl | Mixed | Overall destabilizing | < 1 |

This table presents a qualitative prediction based on established principles of physical organic chemistry.

Base-Catalyzed Transformations and Rearrangements

In contrast to their lability in acidic media, 1,3-dioxolanes are generally stable in the presence of bases. organic-chemistry.orgthieme-connect.de This stability makes them effective protecting groups for carbonyl compounds in reactions that are carried out under basic or nucleophilic conditions. For this compound, significant degradation or rearrangement of the dioxolane ring under typical basic conditions is not expected. However, under very harsh basic conditions or in the presence of strong bases, rearrangements of related ether compounds have been observed, although this is not a common reaction pathway for simple 1,3-dioxolanes. organic-chemistry.orgnih.gov

Transformations Involving the Dioxolane Moiety of this compound

The dioxolane moiety in this compound can undergo several transformations that are synthetically useful, primarily for the deprotection of the carbonyl group or for the modification of the protecting group itself.

Ring-Opening Reactions for Carbonyl Regeneration

The most common transformation of this compound is its cleavage to regenerate the parent aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde (B9777). This is typically achieved through acid-catalyzed hydrolysis, as described previously. organic-chemistry.org Various acidic catalysts can be employed for this purpose, ranging from dilute mineral acids to Lewis acids. organic-chemistry.orgacs.org The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, milder conditions using catalysts like cerium(III) triflate in wet nitromethane (B149229) can be used for sensitive substrates. organic-chemistry.org

Table 2: Common Reagents for the Deprotection of 2-Aryl-1,3-dioxolanes

| Reagent/Catalyst | Conditions | Reference |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent | organic-chemistry.org |

| p-Toluenesulfonic acid | Acetone (B3395972)/water or refluxing toluene (B28343) with water | organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temperature | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | organic-chemistry.orgwikipedia.org |

| Iodine | Wet acetone or dichloromethane | organic-chemistry.org |

Trans-acetalization Reactions with Other Diols or Polyols

Trans-acetalization is a process where the dioxolane ring of this compound is exchanged with another diol or polyol in the presence of an acid catalyst. organic-chemistry.org This reaction is an equilibrium process, and the position of the equilibrium can be controlled by the reaction conditions, such as the removal of one of the products or the use of a large excess of the new diol. This reaction can be used to change the protecting group to one with different properties, for example, to a 1,3-dioxane (B1201747) by reacting with 1,3-propanediol, which may offer different stability or stereochemical control. thieme-connect.de

Nucleophilic Attack on the Dioxolane Ring

While the 1,3-dioxolane ring is generally resistant to nucleophilic attack, under certain conditions, ring-opening can be initiated by nucleophiles. This is less common than acid-catalyzed cleavage. For instance, reactions with strong reducing agents in the presence of Lewis acids can lead to the reductive cleavage of the dioxolane ring to afford a hydroxy ether. cdnsciencepub.com The regioselectivity of the nucleophilic attack would be influenced by the steric and electronic environment around the two carbon atoms of the dioxolane ring. In the case of this compound, the primary mode of reaction with most nucleophiles would likely not involve direct attack on the stable dioxolane ring itself without prior activation, for example, by a Lewis acid. acs.org

Exploration of Novel Reaction Pathways and Catalytic Applications for this compound

Beyond classical transformations, the structure of this compound allows for the exploration of modern and novel synthetic pathways.

One significant pathway involves leveraging the dioxolane group, which is an acetal that serves as a protecting group for an aldehyde. nih.gov Hydrolysis of the dioxolane under acidic conditions would unveil the corresponding aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde. This aldehyde is a valuable intermediate for a host of subsequent reactions:

Wittig Reaction: To form various alkenes.

Reductive Amination: To synthesize substituted benzylamines.

Condensation Reactions: Such as aldol (B89426) or Knoevenagel condensations to build molecular complexity.

Furthermore, recent advances in C-H activation could provide novel pathways for functionalization. While challenging on this electron-deficient ring, transition-metal-catalyzed C-H activation could potentially target the C5-H bond, offering a complementary strategy to classical electrophilic substitution for introducing new functional groups.

While the molecule itself is not a catalyst, it serves as a valuable precursor for the synthesis of molecules with potential catalytic applications. For instance, a Suzuki or Sonogashira coupling could be used to introduce a functional group, such as a phosphine (B1218219) or an N-heterocyclic carbene precursor, at the C2 position (displacing the chlorine). The resulting molecule could then act as a ligand for transition metal catalysts, with the fluorine and methyl substituents providing specific steric and electronic tuning of the catalyst's properties. Such tailored ligands are crucial in developing catalysts for asymmetric synthesis and other fine chemical applications.

Theoretical and Computational Studies on 2 2 Chloro 6 Fluoro 3 Methylphenyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its molecular orbitals and the distribution of charge across the molecule. mdpi.comajchem-a.com

The analysis of molecular orbitals reveals the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scienceopen.com

Mulliken population analysis or Natural Bond Orbital (NBO) analysis derived from DFT calculations can be used to determine the partial atomic charges on each atom. This charge distribution is crucial for understanding the molecule's polarity and identifying sites susceptible to electrostatic interactions. For instance, the electronegative chlorine, fluorine, and oxygen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap | 5.90 eV |

Table 2: Hypothetical Mulliken Atomic Charges on Selected Atoms of this compound

| Atom | Charge (a.u.) |

|---|---|

| Cl | -0.15 |

| F | -0.25 |

| O (dioxolane) | -0.40 |

| O (dioxolane) | -0.40 |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The shapes and energies of these frontier orbitals in this compound can identify the most probable sites for electrophilic and nucleophilic attack.

The HOMO is typically localized on the more electron-rich parts of the molecule. In this case, it would be expected to have significant contributions from the oxygen atoms of the dioxolane ring and the substituted phenyl ring. The LUMO, conversely, is generally located on the more electron-deficient regions. For this molecule, the LUMO would likely be distributed over the aromatic ring, particularly on the carbon atoms bearing the electron-withdrawing chloro and fluoro substituents.

By mapping the HOMO and LUMO densities, one can predict that nucleophiles would preferentially attack the regions where the LUMO is concentrated, while electrophiles would react at the sites with the highest HOMO density. This information is invaluable for predicting the outcomes of chemical reactions involving this compound. youtube.com

Conformational Analysis of this compound

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have different energies. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By systematically varying key dihedral angles, such as those related to the rotation of the phenyl group relative to the dioxolane ring, a PES can be mapped. This mapping helps to identify all possible stable conformations (local minima) and the transition states that connect them.

The conformation with the lowest energy on the PES is termed the global minimum and represents the most stable and, therefore, the most populated conformation of the molecule under thermal equilibrium. For this compound, the global minimum would likely be a structure that minimizes steric hindrance between the substituents on the phenyl ring and the dioxolane ring.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 150° | 0.00 |

| B | -90° | 1.25 |

In the solid state or in concentrated solutions, molecules of this compound will interact with each other. Computational modeling can be used to understand the nature and strength of these intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding.

By calculating the interaction energies between two or more molecules at various orientations, it is possible to predict how they might pack in a crystal lattice or aggregate in solution. The presence of polar C-Cl, C-F, and C-O bonds suggests that dipole-dipole interactions will play a significant role in its aggregation behavior.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static molecules in a vacuum, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time and in the presence of a solvent.

In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This allows for the study of conformational changes, molecular vibrations, and the influence of the solvent on the molecule's structure and properties.

For this compound, an MD simulation in a solvent like water or chloroform (B151607) could reveal how the solvent molecules arrange themselves around the solute and how this solvation affects its conformational preferences. The simulation can also provide information on the flexibility of the molecule and the timescales of different molecular motions. researchgate.net

Absence of Specific Research Data for this compound

Following a comprehensive search of scientific literature and computational databases, it has been determined that there are currently no specific published theoretical and computational studies focusing on the chemical compound This compound . As a result, the generation of an article with detailed research findings, data tables for QSAR descriptors, and mechanistic insights solely for this compound is not possible without resorting to speculation, which would compromise scientific accuracy.

While computational studies, including the derivation of QSAR descriptors and the modeling of reaction mechanisms, are common for many organic molecules, it appears that this particular substituted phenyl-1,3-dioxolane has not yet been the subject of such specific research.

However, it is possible to provide a general overview of the methodologies used in the theoretical and computational studies of structurally similar compounds, such as other substituted 2-phenyl-1,3-dioxolane (B1584986) derivatives. This would involve discussing the types of QSAR descriptors that are typically derived and the common approaches to gaining mechanistic insights into their reactions through computational modeling. Such an article would serve as an illustrative example of the scientific approach taken for this class of compounds.

If you would like to proceed with an article on the theoretical and computational studies of substituted 2-phenyl-1,3-dioxolanes as a representative example, please provide new instructions.

Applications of 2 2 Chloro 6 Fluoro 3 Methylphenyl 1,3 Dioxolane As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Scaffolds and Heterocyclic Systems

The structure of 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane makes it an excellent starting material for the synthesis of intricate organic scaffolds and heterocyclic systems. The dioxolane group can act as a directing group in ortho-metalation reactions, a powerful tool for regioselective functionalization of the aromatic ring. wikipedia.orgbaranlab.orgorganic-chemistry.org In this process, an organolithium reagent deprotonates the aromatic ring at the position adjacent to the directing group, creating a highly reactive aryllithium species. This intermediate can then react with a wide range of electrophiles to introduce new substituents.

For instance, in analogous 2-aryl-1,3-dioxolane systems, the dioxolane moiety directs lithiation to the ortho position. colab.ws This allows for the introduction of functional groups that can subsequently be used to construct fused ring systems. The inherent reactivity of the chloro and fluoro substituents on the phenyl ring also allows for their participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govmdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling complex molecular frameworks and heterocyclic structures. The presence of two different halogen atoms (chlorine and fluorine) offers the potential for selective or sequential cross-coupling reactions, further enhancing its synthetic utility.

The following table illustrates potential synthetic transformations for constructing complex scaffolds using aryl-dioxolane intermediates.

| Precursor | Reaction Type | Reagent/Catalyst | Product Type | Ref. |

| 2-(2-Halophenyl)-1,3-dioxolane | Directed ortho-Metalation | n-BuLi, then Electrophile (E+) | 2-(2-Halo-6-E-phenyl)-1,3-dioxolane | colab.ws |

| 2-(2-Chlorophenyl)-1,3-dioxolane | Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-(2-Arylphenyl)-1,3-dioxolane | nih.gov |

| 2-(2-Bromobenzyl)-1,3-dioxolane | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Dihydroisobenzofuran derivative | nih.gov |

| 2-(2-Halophenyl)-1,3-dioxolane | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand | 2-(2-Aminophenyl)-1,3-dioxolane | nih.gov |

Role in Diversity-Oriented Synthesis (DOS) for Compound Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukrsc.org The multi-functional nature of this compound makes it an ideal building block for DOS strategies. The presence of multiple, orthogonally reactive functional groups allows for divergent synthesis pathways, where a common intermediate can be transformed into a wide array of distinct molecular scaffolds. nih.gov

A typical DOS approach using this intermediate could involve:

Appendage Diversity: The chloro and fluoro groups can be substituted with various amines, alcohols, or carbon nucleophiles through cross-coupling reactions to generate a library of analogs with different peripheral groups.

Scaffold Diversity: The dioxolane can be deprotected to reveal the aldehyde, which can then participate in a variety of condensation and cyclization reactions to form different heterocyclic cores. Simultaneously, ortho-metalation can be used to introduce another point of diversity, leading to a range of polycyclic systems.

This strategy allows for the rapid generation of a large and diverse compound library from a single, readily accessible starting material, which is a hallmark of an effective DOS campaign. nih.gov

Precursor for Advanced Building Blocks in Agrochemical and Pharmaceutical Research (emphasizing its role as a chemical synthon)

In the fields of agrochemical and pharmaceutical research, the demand for novel and effective molecules is constant. This compound serves as a valuable chemical synthon—a molecular fragment that can be readily incorporated into a larger molecule. The dioxolane group functions as a masked aldehyde, protecting the reactive carbonyl from undesired reactions during the early stages of a synthesis, while the substituted phenyl ring provides a rigid scaffold that can be further elaborated. nbinno.comnih.gov

The utility of this compound as a precursor can be seen in its potential to be converted into a variety of advanced building blocks. For example, deprotection of the dioxolane yields 2-chloro-6-fluoro-3-methylbenzaldehyde (B9777), a key intermediate for the synthesis of various biologically active compounds. This aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to introduce new functionalized side chains. The resulting molecules can then be further modified at the halogen positions to fine-tune their biological activity. The combination of a protected aldehyde and a reactive aromatic ring in one molecule makes it a powerful tool for the efficient construction of new chemical entities with potential applications in medicine and agriculture. researchgate.netresearchgate.net

Integration into Flow Chemistry and Continuous Manufacturing Processes for Downstream Products

Flow chemistry, or continuous manufacturing, has emerged as a safer, more efficient, and scalable alternative to traditional batch processing in the chemical industry. nih.govuc.ptpharmasalmanac.com The synthesis of downstream products from this compound is well-suited for integration into flow chemistry systems. Reactions that are often hazardous or difficult to control in batch, such as ortho-metalation with highly reactive organolithium reagents, can be performed with greater safety and precision in a flow reactor due to superior heat and mass transfer. researchgate.net

Furthermore, multi-step syntheses involving this intermediate can be telescoped into a continuous sequence of flow reactors without the need for isolation and purification of intermediates. For example, a flow process could be designed where the initial ortho-metalation and electrophilic quench are performed in the first reactor, followed by a palladium-catalyzed cross-coupling reaction in a second reactor, and finally, deprotection of the dioxolane in a third. This approach not only reduces reaction times and waste but also allows for automated and high-throughput production of the final product, which is particularly advantageous in an industrial setting.

Applications in Materials Science as a Monomer or Precursor for Functional Polymers (focus on chemical role, not material properties)

While the direct application of this compound as a monomer may be limited, its structure provides a versatile platform for the synthesis of functional monomers for materials science. researchgate.net By introducing a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, onto the phenyl ring via a cross-coupling reaction, the molecule can be transformed into a monomer. rsc.org

The resulting monomer could then be copolymerized with other monomers to create functional polymers with tailored properties. The this compound unit within the polymer chain would introduce several key features:

Post-polymerization Modification: The remaining halogen atom and the dioxolane group can serve as handles for post-polymerization modification, allowing for the covalent attachment of other molecules or the tuning of polymer properties after synthesis. nih.gov

Pendant Functional Groups: The protected aldehyde of the dioxolane can be deprotected in the polymer to create a reactive site for cross-linking or for the attachment of biologically active molecules or sensors. researchgate.netmdpi.com

This approach enables the design of advanced polymeric materials where the chemical functionality of the this compound precursor is strategically employed to control the final properties and applications of the material.

Conclusion and Future Research Directions for 2 2 Chloro 6 Fluoro 3 Methylphenyl 1,3 Dioxolane

Summary of Key Academic Contributions and Insights

Currently, there is a notable absence of direct academic literature focusing specifically on 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. However, the broader class of aryl dioxolanes has been the subject of considerable research, providing a foundational understanding from which to extrapolate the potential significance of this specific molecule. Aryl dioxolanes are recognized for their utility as protecting groups for aldehydes and ketones, their role as chiral auxiliaries, and their application as key intermediates in the synthesis of more complex molecules. nih.gov The academic contributions in the broader field of dioxolane chemistry suggest that the title compound could serve as a valuable building block in organic synthesis, offering a unique combination of steric and electronic properties due to its substituted phenyl ring.

Identification of Remaining Challenges and Unexplored Areas in Dioxolane Chemistry Related to the Compound

The primary challenge concerning this compound is the lack of an established and optimized synthetic protocol. While general methods for the synthesis of aryl dioxolanes, such as the acid-catalyzed reaction of a corresponding benzaldehyde (B42025) with ethylene (B1197577) glycol, are well-known, the specific substitution pattern on the aromatic ring may present unique challenges. nih.gov Steric hindrance from the ortho-chloro and ortho-fluoro substituents could impede the formation of the dioxolane ring, potentially requiring harsh reaction conditions or specialized catalysts.

Furthermore, the reactivity of the halogen and methyl substituents on the phenyl ring in the presence of the dioxolane moiety remains largely unexplored. Understanding the chemoselectivity of reactions targeting either the aryl or the dioxolane portion of the molecule is a critical area for future investigation. For instance, developing conditions for selective functionalization of the aryl ring without cleaving the acid-sensitive dioxolane group is a significant synthetic hurdle that needs to be addressed.

Prospective Avenues for Derivatization and Functionalization

The structure of this compound offers multiple sites for derivatization, opening up a wide array of possibilities for creating novel compounds with potentially interesting properties.

Aryl Group Functionalization: The chloro, fluoro, and methyl groups on the phenyl ring are handles for various transformations. The chloro and fluoro groups can potentially undergo nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds. The methyl group could be a site for radical halogenation or oxidation to introduce further functionality.

Dioxolane Ring Modification: While the dioxolane ring is often used as a stable protecting group, it can also be a site for chemical modification. For example, radical reactions can be initiated at the C2 position of the dioxolane ring. organic-chemistry.org Furthermore, the development of methods for the asymmetric synthesis of substituted dioxolanes is an active area of research, and applying these methods to the title compound could lead to valuable chiral building blocks. d-nb.info

Ortho-Lithiation: The presence of the dioxolane group, a potential directing group, might facilitate ortho-lithiation of the aromatic ring, allowing for the introduction of a wide range of electrophiles at the C6 position.

A summary of potential derivatization strategies is presented in the table below:

| Functionalization Site | Potential Reactions | Resulting Structures |

| Aryl Ring | Suzuki Coupling (at Cl) | Biaryl derivatives |

| Buchwald-Hartwig Amination (at Cl) | Aryl amine derivatives | |

| Nucleophilic Aromatic Substitution (at F) | Ether or amine derivatives | |

| Radical Halogenation (at CH₃) | Halomethylphenyl derivatives | |

| Oxidation (at CH₃) | Carboxylic acid or alcohol derivatives | |

| Dioxolane Ring | Asymmetric synthesis | Enantiomerically enriched dioxolanes |

| Radical functionalization at C2 | C2-substituted dioxolanes | |

| Directed Lithiation | Ortho-lithiation directed by the dioxolane group | C6-functionalized aryl dioxolanes |

Potential for Novel Methodologies in the Synthesis and Transformation of Related Aryl Dioxolanes

The synthesis of this compound and its derivatives could spur the development of novel synthetic methodologies. The steric and electronic challenges posed by the substituted aryl ring may necessitate the design of new catalysts or reaction conditions for acetalization. For instance, microwave-assisted synthesis or the use of novel solid acid catalysts could offer milder and more efficient alternatives to traditional methods. scielo.br

Furthermore, exploring the transformations of this compound could lead to the discovery of new reaction pathways. For example, investigating the intramolecular interactions between the dioxolane ring and the ortho-substituents on the phenyl ring could reveal novel cyclization or rearrangement reactions. The development of chemoselective methods to functionalize one halogen over the other (chloro vs. fluoro) would also be a significant contribution to the field of synthetic organic chemistry.

Broader Implications for Sustainable Chemical Synthesis and Advanced Molecular Design

The study of this compound and related compounds can have broader implications for sustainable chemical synthesis and advanced molecular design. Dioxolanes can be derived from bio-based resources such as glycerol, a byproduct of biodiesel production, making them attractive targets for green chemistry initiatives. nih.gov Developing efficient, solvent-free, or catalytic methods for the synthesis of these compounds would contribute to more environmentally benign chemical processes. nih.gov

In the context of advanced molecular design, the rigid and well-defined geometry of the dioxolane ring, combined with the tunable electronic properties of the substituted aryl group, makes this scaffold a promising platform for the design of new functional molecules. These could include novel ligands for catalysis, building blocks for polymers with tailored properties, or scaffolds for the development of new bioactive compounds. The insights gained from studying the structure-property relationships of derivatives of this compound could inform the design of next-generation materials and pharmaceuticals.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via acid-catalyzed cyclization of substituted benzaldehydes with ethylene glycol. Key steps include:

- Precursor preparation : Start with 2-chloro-6-fluoro-3-methylphenol (CAS 261762-90-7) , which is oxidized to the corresponding aldehyde.

- Cyclization : React the aldehyde with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity (>98%) is confirmed via HPLC and NMR .

Q. What are the key physicochemical properties of this compound under laboratory conditions?

Methodological Answer: Critical properties include:

- Stability : Sensitive to light and heat; store at –20°C in amber vials .

- Solubility : Miscible in DMSO, DMF, and dichloromethane; low solubility in water (<0.1 mg/mL) .

- Melting Point : 127–129°C (analogous brominated derivatives) .

Validate experimentally using differential scanning calorimetry (DSC) and UV-Vis spectroscopy under controlled conditions .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR : H/C NMR to confirm dioxolane ring formation and substituent positions (e.g., δ 5.2–5.4 ppm for dioxolane protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 218.6 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer: Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition vs. inconsistent cytotoxicity ) may arise from:

- Assay conditions : Standardize protocols (e.g., pH, temperature) and use reference inhibitors (e.g., donepezil for AChE).

- Compound stability : Pre-test degradation under assay conditions using LC-MS.

- Orthogonal assays : Confirm activity via fluorescence polarization (AChE) and MTT (cytotoxicity) assays .

Q. What structure-activity relationships (SAR) differentiate this compound from its structural analogs?

Methodological Answer: Compare with analogs (e.g., halogen positioning, dioxolane vs. dioxane rings):

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-Bromo-6-Cl-2-F-phenyl)-1,3-dioxolane | Br/Cl/F substituents | AChE IC₅₀ = 0.8 µM |

| 2-(3,4-Difluorophenyl)-1,3-dioxolane | Di-F substitution | Moderate antimicrobial activity |

| SAR studies suggest halogen electronegativity and ring size influence target binding. Use molecular docking (e.g., AutoDock Vina) to map interactions . |

Q. What experimental strategies elucidate the mechanism of enzymatic inhibition?

Methodological Answer: For acetylcholinesterase (AChE) inhibition:

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Mutagenesis : Test binding to AChE active-site mutants (e.g., Y337A) .

- Fluorescence quenching : Monitor tryptophan residue changes upon compound binding .

Q. How does the compound’s reactivity impact derivatization for lead optimization?

Methodological Answer: The bromine/chlorine substituents enable:

- Nucleophilic substitution : Replace Br with amines or thiols under Pd catalysis .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups .

Monitor regioselectivity via DFT calculations (e.g., Gaussian 16) to predict reaction sites .

Q. What in vitro models are suitable for studying oxidative metabolism?

Methodological Answer:

- Liver microsomes : Incubate with human/rat microsomes + NADPH; analyze metabolites via LC-MS/MS .

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How can researchers design toxicity studies to evaluate safety margins?

Methodological Answer:

- In vitro : Ames test (mutagenicity) and hERG assay (cardiotoxicity) .

- In vivo : Acute toxicity in rodents (OECD 423) with histopathology .

- Computational : Use ProTox-II for preliminary toxicity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.